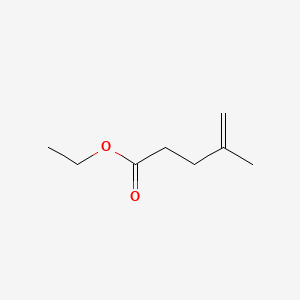

Ethyl 4-methyl-4-pentenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTBSPBUHUUTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392296 | |

| Record name | Ethyl 4-methyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4911-54-0 | |

| Record name | Ethyl 4-methyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-4-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate

Introduction

Ethyl 4-methyl-4-pentenoate is a valuable unsaturated ester with applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a terminal double bond and an ester functionality, makes it a versatile building block for various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of reliable and efficient methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, providing not just procedural steps but also the rationale behind the experimental choices.

Physicochemical and Spectroscopic Data

A thorough characterization of the target compound is paramount for confirming its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| Boiling Point | 85 °C at 20 mmHg | Sigma-Aldrich[2] |

| Density | 0.891 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.425 | Sigma-Aldrich[2] |

| ¹H NMR (CDCl₃) | See Table 2 | PrepChem.com[3] |

| ¹³C NMR (CDCl₃) | See Table 3 | PrepChem.com[3] |

| IR Spectrum | See Figure 3 | ChemicalBook[4] |

| Mass Spectrum | See Figure 4 | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.72 | s | 2H | =CH₂ |

| 4.14 | q, J=7.1 Hz | 2H | -OCH₂CH₃ |

| 2.36 | m | 4H | -CH₂CH₂- |

| 1.74 | s | 3H | =C(CH₃)- |

| 1.25 | t, J=7.1 Hz | 3H | -OCH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 144.9 | =C(CH₃)- |

| 110.2 | =CH₂ |

| 60.2 | -OCH₂CH₃ |

| 34.1 | -CH₂-C=O |

| 29.8 | -CH₂-C=C |

| 22.5 | =C(CH₃)- |

| 14.2 | -OCH₂CH₃ |

Synthetic Methodologies

Two robust and well-documented synthetic routes for the preparation of this compound are presented in detail: the Johnson-Claisen rearrangement and a two-step sequence involving the synthesis of 4-methyl-4-pentenoic acid followed by Fischer esterification.

Method 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[5][6] This pericyclic reaction proceeds through a concerted[7][7]-sigmatropic rearrangement, offering excellent control over the regioselectivity of the newly formed carbon-carbon bond.

The reaction is typically catalyzed by a weak acid, such as propionic acid. The allylic alcohol reacts with the orthoester to form a mixed ketene acetal intermediate. This intermediate then undergoes a thermally induced[7][7]-sigmatropic rearrangement to yield the γ,δ-unsaturated ester. The driving force for this irreversible reaction is the formation of a thermodynamically stable carbonyl group.[6]

Figure 1: General scheme of the Johnson-Claisen rearrangement for the synthesis of this compound.

Materials:

-

Methallyl alcohol

-

Triethyl orthoacetate

-

Propionic acid (catalytic amount)

-

Anhydrous toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methallyl alcohol (1.0 eq) and triethyl orthoacetate (1.5 eq).

-

Add a catalytic amount of propionic acid (e.g., 0.05 eq).

-

The reaction mixture is heated to reflux (typically 130-140 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess triethyl orthoacetate and ethanol byproduct are removed by distillation.

-

The residue is diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Method 2: Synthesis via 4-Methyl-4-pentenoic Acid and Subsequent Esterification

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[8] In this case, diethyl malonate is alkylated with methallyl chloride, followed by saponification and decarboxylation to yield 4-methyl-4-pentenoic acid.

Figure 2: Synthesis of 4-methyl-4-pentenoic acid via malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Methallyl chloride

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add methallyl chloride (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add a solution of sodium hydroxide (e.g., 10-15% aqueous solution) and heat to reflux for several hours to saponify the ester.

-

Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). This will cause the decarboxylation to occur upon heating.

-

Heat the acidified mixture gently until carbon dioxide evolution ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude 4-methyl-4-pentenoic acid, which can be purified by distillation.

The synthesized 4-methyl-4-pentenoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[9][10][11]

Materials:

-

4-Methyl-4-pentenoic acid

-

Absolute ethanol (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-4-pentenoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

After cooling, most of the excess ethanol is removed by rotary evaporation.

-

The residue is diluted with diethyl ether and carefully washed with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude ester is purified by distillation under reduced pressure to yield pure this compound.[3]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic methodologies, from reaction setup to the isolation and purification of the final product.

Figure 3: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed two effective and reproducible methods for the synthesis of this compound. The Johnson-Claisen rearrangement offers a direct and elegant route from methallyl alcohol, while the two-step malonic ester synthesis followed by Fischer esterification provides a versatile alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and comprehensive characterization data, this guide aims to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3416433, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543456, Methyl 4-ethyl-4-pentenoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]

-

Chemsrc. (2025, August 22). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme.

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

OSMG Lab Books Ltd. (n.d.). Experiment 15B. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

YouTube. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

-

Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

-

The Claisen Rearrangement. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl (4-pentenyl)malonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Retrieved from [Link]

Sources

- 1. This compound | C8H14O2 | CID 3416433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 4911-54-0 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound(4911-54-0)IR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. msvanvliet.weebly.com [msvanvliet.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 4-methyl-4-pentenoate (CAS 4911-54-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 4-methyl-4-pentenoate, with the CAS number 4911-54-0, is a γ,δ-unsaturated ester that serves as a valuable intermediate in modern organic synthesis.[1] Its unique structural features, including a terminal alkene and an ethyl ester functional group, provide multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its relevance to the fields of chemical research and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4911-54-0 | [2][3][4] |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [2][4] |

| IUPAC Name | ethyl 4-methylpent-4-enoate | [2] |

| Appearance | Clear, colorless liquid | |

| Density | 0.891 g/mL at 25 °C | [4] |

| Boiling Point | 85 °C at 20 mmHg | [4] |

| Refractive Index (n20/D) | 1.425 | [4] |

| Flash Point | 58 °C (136.4 °F) - closed cup | |

| SMILES | CCOC(=O)CCC(=C)C | [2] |

| InChI Key | RRTBSPBUHUUTHR-UHFFFAOYSA-N | [2] |

Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methylene groups in the pentenoate chain, a methyl group attached to the double bond, and two vinylic protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic methylene carbons, the quaternary carbon of the double bond, the vinylic methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). Other significant peaks will include C-H stretching vibrations for both sp³ and sp² hybridized carbons, and a C=C stretching vibration (around 1640-1680 cm⁻¹).[6]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) will reveal a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.20). The fragmentation pattern will be indicative of the ester structure.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methyl-4-pentenoic acid, with ethanol in the presence of an acid catalyst. This is a well-established and robust method for ester formation.[1]

Proposed Synthesis Workflow: Fischer Esterification

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the established synthesis of the closely related compound, ethyl 4-pentenoate, and is expected to yield the desired product with high efficiency.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-4-pentenoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting carboxylic acid.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of this volatile ester and confirming its identity.

Proposed GC-MS Workflow:

Caption: General GC-MS Analytical Workflow.

Typical GC-MS Parameters:

| Parameter | Suggested Value |

| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Temperature | 230 °C |

| Scan Range | 40-400 m/z |

These parameters should be optimized for the specific instrumentation being used.[8][9][10][11][12]

Chemical Reactivity and Applications

The synthetic utility of this compound arises from the reactivity of its two key functional groups: the terminal alkene and the ester.

Key Chemical Transformations

-

Isomerization: The terminal double bond can be isomerized to form the more thermodynamically stable α,β-unsaturated ester under the influence of catalysts such as iron carbonyls.[1]

-

Ester Modifications: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to the corresponding alcohol.

-

Alkene Reactions: The terminal double bond can participate in a wide range of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, providing access to a variety of functionalized derivatives.

Relevance in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not widely documented, its structural motif as a γ,δ-unsaturated ester is of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Unsaturated esters are common structural motifs in natural products and pharmacologically active agents.[13][14] The ability to functionalize both the double bond and the ester group makes this compound a versatile starting material for the synthesis of complex molecular architectures.

-

Prodrug Strategies: The ester functionality can be leveraged in prodrug design to enhance the oral absorption of poorly permeable parent drugs.[15][16] By masking polar functional groups, the lipophilicity of a drug can be increased, improving its ability to cross biological membranes. The ester is then cleaved in vivo to release the active pharmaceutical ingredient.

-

Fragrance and Flavor Applications: Although not directly related to drug development, it is worth noting that similar unsaturated esters are utilized in the fragrance and flavor industry, which can sometimes lead to the discovery of compounds with interesting biological activities.[17][18][19]

Safety and Handling

This compound is classified as a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis, combined with the dual reactivity of its alkene and ester functionalities, makes it an attractive starting material for the preparation of a wide range of more complex molecules. For researchers in drug discovery and development, this compound offers a potential scaffold for the synthesis of novel bioactive compounds and a tool for the implementation of prodrug strategies. A thorough understanding of its chemical properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of ethyl 4-pentenoate. [Link]

-

PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

-

3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]

-

The Good Scents Company. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

- Google Patents.

-

The Good Scents Company. ethyl 4-pentenoate. [Link]

-

The Royal Society of Chemistry. Instrumentation and chemicals. [Link]

-

ResearchGate. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

-

Cengage. Gas Chromatography. [Link]

-

SpectraBase. Ethyl 4-pentenoate. [Link]

-

Chemsrc. This compound. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl 4-pentenoate, CAS Registry Number 1968-40-7. [Link]

-

Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

-

PubChem. Ethyl 4-methylpentanoate. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 53399-81-8. [Link]

-

ResearchGate. FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... [Link]

-

NIST WebBook. 4-Pentenoic acid ethyl ester. [Link]

-

PubMed. Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. [Link]

-

PubMed. A New Alpha,beta,gamma,delta-Unsaturated Carboxylic Acid and Three New Cyclic Peroxides From the Marine Sponge, Monotria Japonica, Which Selectively Lyse Starfish Oocytes Without Affecting Nuclear Morphology. [Link]

-

National Library of Medicine. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

-

PubMed. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

Sources

- 1. Buy this compound | 4911-54-0 [smolecule.com]

- 2. This compound | C8H14O2 | CID 3416433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 95 4911-54-0 [sigmaaldrich.com]

- 5. This compound(4911-54-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. rsc.org [rsc.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. agilent.com [agilent.com]

- 13. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new alpha,beta,gamma,delta-unsaturated carboxylic acid and three new cyclic peroxides from the marine sponge, Monotria japonica, which selectively lyse starfish oocytes without affecting nuclear morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance - Google Patents [patents.google.com]

- 18. ethyl 4-pentenoate, 1968-40-7 [thegoodscentscompany.com]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-4-pentenoate, a notable ester in the field of organic chemistry, holds significant interest for researchers and drug development professionals due to its unique structural features and versatile reactivity. As a derivative of pentenoic acid, it incorporates both an ester functional group and a terminal alkene, making it a valuable building block in the synthesis of more complex molecules. This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and spectroscopic characterization. The information presented herein is intended to be a practical resource for scientists engaged in discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.

Molecular Structure and Core Properties

This compound possesses a straightforward yet functionally rich molecular architecture. The structure consists of a five-carbon chain with a methyl group at the fourth position and a terminal double bond between the fourth and fifth carbons. The ethyl ester group is located at the terminus of the carbon chain.

Key Identifiers:

-

IUPAC Name: Ethyl 4-methylpent-4-enoate[1]

-

CAS Number: 4911-54-0[1]

-

Molecular Formula: C₈H₁₄O₂[1]

-

Molecular Weight: 142.20 g/mol [1]

-

SMILES: CCOC(=O)CCC(=C)C[1]

-

InChI: 1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3[1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 85 °C at 20 mmHg | [2] |

| Density | 0.891 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.425 | [2] |

| Flash Point | 58 °C (136 °F) - closed cup | |

| Melting Point | -65.52°C (estimate) | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the ester and alkene functional groups. These sites offer opportunities for a variety of chemical transformations.

Isomerization

A notable reaction of this compound is its isomerization to the corresponding α,β-unsaturated ester. This transformation can be promoted by iron carbonyl catalysts. This reaction is significant as it allows for the strategic repositioning of the double bond to a more synthetically useful conjugated position.

Ester Group Reactivity

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield 4-methyl-4-pentenoic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Alkene Group Reactivity

The terminal double bond can participate in a range of addition reactions, including hydrogenation to the saturated ester, hydrohalogenation, and epoxidation. It can also be a substrate for polymerization reactions.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methyl-4-pentenoic acid with ethanol in the presence of an acid catalyst.[3][4][5][6][7]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-methyl-4-pentenoic acid and ethanol.

Materials:

-

4-methyl-4-pentenoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 4-methyl-4-pentenoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of a large excess of ethanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, thereby maximizing the yield of the ester.[6]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Reflux: Heating the reaction mixture to its boiling point increases the rate of the reaction, allowing equilibrium to be reached more quickly.

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts. The sodium bicarbonate wash is specifically to neutralize any remaining acid.

-

Distillation: This final purification step separates the desired ester from any remaining starting materials or non-volatile impurities based on differences in boiling points.

Caption: Fischer Esterification of 4-methyl-4-pentenoic acid.

Spectroscopic Data and Analysis

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | m | 2H | =CH₂ |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~2.4 | t | 2H | -CH₂-C=O |

| ~2.3 | t | 2H | =C-CH₂- |

| ~1.7 | s | 3H | =C-CH₃ |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~145 | =C(CH₃) |

| ~110 | =CH₂ |

| ~60 | -O-CH₂- |

| ~35 | -CH₂-C=O |

| ~30 | =C-CH₂- |

| ~22 | =C-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC would be employed.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~2980-2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (ester) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

The strong absorption at ~1735 cm⁻¹ is characteristic of the ester carbonyl group, while the peaks at ~3075, ~1650, and ~890 cm⁻¹ confirm the presence of the terminal alkene.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 142

-

Key Fragments:

-

m/z = 113: Loss of an ethyl group (-CH₂CH₃)

-

m/z = 97: Loss of an ethoxy group (-OCH₂CH₃)

-

m/z = 69: Represents the C₅H₉⁺ fragment from cleavage of the ester group.

-

The fragmentation pattern is consistent with the structure, showing characteristic losses of the ethyl and ethoxy groups from the ester moiety.[11][12][13]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken during its handling and storage.

-

GHS Pictograms: GHS02 (Flammable)

-

Hazard Statements: H226 (Flammable liquid and vapor)[1]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Storage: Store in a well-ventilated place. Keep cool.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a robust and scalable method. The presence of both an ester and an alkene functional group provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for its identification and for monitoring its reactions. This guide provides a solid foundation for researchers and scientists to confidently work with and utilize this compound in their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Chegg. (2016, May 25). In the mass spectrum of ethyl 4-methylpentanoate. one. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

(n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

(n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-pentenoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

(n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

NIST. (n.d.). 4-Pentenoic acid ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-methyl-4-nitro-pentanoate. Retrieved from [Link]

-

Three Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C8H14O2 | CID 3416433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chegg.com [chegg.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR Spectroscopy in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure, dynamics, and environment of molecules. For professionals in research, discovery, and drug development, a thorough understanding of NMR is critical for confirming molecular identity, assessing purity, and elucidating the three-dimensional structure of synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-methyl-4-pentenoate, a valuable unsaturated ester intermediate in organic synthesis.

This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a field-proven perspective on spectral interpretation. By understanding the "why" behind the spectral features, researchers can more confidently apply these principles to the characterization of novel molecules.

The Subject Molecule: this compound

This compound (C₈H₁₄O₂) is an unsaturated ester with the following structure:

Figure 1: Structure of this compound with atom numbering.

The presence of both sp² and sp³ hybridized carbons, an ester functional group, and vinyl and methyl protons provides a rich NMR spectrum for analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the double bond and carbonyl group.

| Signal | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |

| a | H-5 | ~4.7 | Singlet (broad) | 2H | - | Vinylic protons, deshielded by the double bond. Appear as two closely spaced singlets or a broadened singlet. |

| b | H-1' | ~4.1 | Quartet | 2H | ~7.1 | Methylene protons adjacent to the ester oxygen, deshielded. Coupled to the methyl protons of the ethyl group. |

| c | H-2 | ~2.4 | Triplet | 2H | ~7.5 | Methylene protons alpha to the carbonyl group, deshielded. Coupled to the adjacent methylene protons at C-3. |

| d | H-3 | ~2.3 | Triplet | 2H | ~7.5 | Methylene protons beta to the carbonyl and adjacent to the double bond. Coupled to the methylene protons at C-2. |

| e | 4-Me | ~1.7 | Singlet (broad) | 3H | - | Methyl protons attached to the double bond, deshielded compared to a typical alkyl methyl. May show slight broadening due to allylic coupling. |

| f | H-2' | ~1.2 | Triplet | 3H | ~7.1 | Methyl protons of the ethyl group. Coupled to the adjacent methylene protons. |

Causality Behind Chemical Shifts and Multiplicities:

-

Vinylic Protons (H-5): The protons on the terminal double bond (position 5) are in the most deshielded region for protons on carbon, typically appearing between 4.5 and 5.5 ppm. Their chemical environment is dominated by the magnetic anisotropy of the π-system.

-

Ester Methylene Protons (H-1'): The quartet at approximately 4.1 ppm is characteristic of a -O-CH₂-CH₃ group. The electronegative oxygen atom strongly deshields the adjacent methylene protons. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Alpha- and Beta-Methylene Protons (H-2 and H-3): The two methylene groups at positions 2 and 3 are diastereotopic. The protons at C-2, being alpha to the electron-withdrawing carbonyl group, are expected to be slightly more deshielded than the protons at C-3. Both signals are anticipated to be triplets due to coupling with their adjacent methylene neighbors (2+1=3).

-

Vinylic Methyl Protons (4-Me): The methyl group attached to the double bond is deshielded relative to a standard alkyl methyl group (typically ~0.9 ppm) due to the influence of the sp² carbon. It is expected to appear as a singlet, although slight broadening due to long-range allylic coupling is possible.

-

Ethyl Methyl Protons (H-2'): This signal, a triplet at around 1.2 ppm, is characteristic of the methyl group in an ethyl ester. It is in a shielded, aliphatic environment and is split into a triplet by the two adjacent methylene protons (2+1=3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Signal | Assignment | Predicted Chemical Shift (ppm) | Rationale |

| 1 | C=O | ~173 | The carbonyl carbon of the ester is highly deshielded due to the double bond to an electronegative oxygen atom. |

| 2 | C-4 | ~144 | The quaternary sp² carbon of the double bond is deshielded. |

| 3 | C-5 | ~111 | The terminal sp² carbon of the double bond is less deshielded than the substituted carbon. |

| 4 | C-1' | ~60 | The carbon of the methylene group attached to the ester oxygen is deshielded by the electronegative oxygen. |

| 5 | C-2 | ~35 | The sp³ carbon alpha to the carbonyl group is deshielded. |

| 6 | C-3 | ~30 | The sp³ carbon in the alkyl chain. |

| 7 | 4-Me | ~22 | The methyl carbon attached to the sp² carbon. |

| 8 | C-2' | ~14 | The terminal methyl carbon of the ethyl group is in a shielded, aliphatic environment. |

Understanding the ¹³C Chemical Shifts:

The chemical shift of a carbon atom is primarily influenced by its hybridization and the electronegativity of the atoms it is bonded to.

-

Carbonyl Carbon (C=O): This is typically the most deshielded carbon in the spectrum, appearing well above 160 ppm.

-

sp² Carbons (C-4 and C-5): Carbons involved in a double bond are found in the range of approximately 100-150 ppm. The substituted carbon (C-4) is more deshielded than the terminal carbon (C-5).

-

sp³ Carbons: The remaining carbons are all sp³ hybridized and appear in the more shielded region of the spectrum. The carbon attached to the electronegative oxygen (C-1') is the most deshielded among them. The carbons alpha and beta to the carbonyl (C-2 and C-3) are also deshielded to varying extents. The methyl carbons (4-Me and C-2') are the most shielded.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR spectra, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal checks for consistency.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. The linewidth of the TMS signal should be minimized.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is appropriate.

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement.

-

Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of NMR Assignments and Workflow

Molecular Structure with Assignments:

Figure 2: ¹H NMR assignments for this compound.

Experimental Workflow:

Figure 3: Workflow for NMR spectral acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when analyzed systematically, provide unambiguous confirmation of its molecular structure. The principles of chemical shift, spin-spin coupling, and signal integration are all clearly demonstrated in the spectra of this molecule. For researchers in fast-paced development environments, a solid grasp of these fundamental concepts is essential for making accurate and timely decisions. This guide serves as a comprehensive reference for the interpretation of the NMR spectra of this specific unsaturated ester and as a practical example of the application of NMR spectroscopy in modern chemical analysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

University of California, Davis. Esters - Spectroscopy Tutorial. [Link]

-

Royal Society of Chemistry. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link][3][4]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link][6]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methyl-4-pentenoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 4911-54-0), a valuable unsaturated ester in chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic observations, providing field-proven insights into experimental choices and data interpretation, thereby ensuring a self-validating system of protocols and analysis.

Introduction: The Molecular Identity of this compound

This compound is an organic compound featuring both an ester functional group and a terminal alkene. Its chemical structure presents a unique spectroscopic fingerprint, crucial for its unambiguous identification and quality control in synthetic applications. The linear formula for this compound is H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅. The accurate interpretation of its spectroscopic data is paramount for confirming its structural integrity, assessing purity, and understanding its chemical behavior in various reactions. This guide will dissect the key spectroscopic features of this molecule, providing a foundational understanding for researchers.

Physicochemical Properties and Structural Overview

A summary of the essential properties of this compound is provided below. This data is critical for handling, storage, and designing experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 4911-54-0 | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 0.891 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 85 °C at 20 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.425 | Sigma-Aldrich |

The structural formula, presented below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent that does not interfere with the proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.72 | Singlet | 2H | H-5 (vinylic) |

| 4.12 | Quartet | 2H | H-7 (O-CH₂ ) |

| 2.40 | Triplet | 2H | H-2 (CH₂ -C=O) |

| 2.29 | Triplet | 2H | H-3 (Allylic CH₂ ) |

| 1.73 | Singlet | 3H | H-6 (Allylic CH₃ ) |

| 1.25 | Triplet | 3H | H-8 (CH₃ -CH₂) |

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear and detailed picture of the molecule's proton framework.

-

Vinylic Protons (H-5, δ 4.72): The two protons on the terminal double bond appear as a singlet at 4.72 ppm. Their equivalence and lack of coupling to neighboring protons result in a singlet.

-

Ethyl Ester Group (H-7, δ 4.12 and H-8, δ 1.25): The ethyl group is easily identified. The methylene protons (H-7) adjacent to the oxygen atom are deshielded and appear as a quartet at 4.12 ppm due to coupling with the three methyl protons (H-8). The methyl protons (H-8) appear as a triplet at 1.25 ppm, coupled to the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group. The deshielding of H-7 to ~4.0 ppm is characteristic of protons on a carbon attached to an ester oxygen.

-

Methylene Protons adjacent to Carbonyl (H-2, δ 2.40): The protons on the carbon alpha to the carbonyl group (H-2) are deshielded to 2.40 ppm and appear as a triplet, indicating coupling to the adjacent methylene group (H-3). This chemical shift is typical for protons in the H-C-C=O environment.

-

Allylic Protons (H-3, δ 2.29 and H-6, δ 1.73): The methylene protons at the allylic position (H-3) resonate as a triplet at 2.29 ppm due to coupling with H-2. The allylic methyl protons (H-6) are deshielded by the adjacent double bond and appear as a singlet at 1.73 ppm.

Caption: ¹H NMR assignments for this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., at 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.

-

Spectral Width: A wider spectral width (~200-220 ppm) is needed to cover the full range of carbon chemical shifts.

-

¹³C NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 173.2 | C-1 (Carbonyl, C=O) |

| 143.5 | C-4 (Quaternary Alkene, C =CH₂) |

| 110.1 | C-5 (Terminal Alkene, C=CH₂ ) |

| 60.3 | C-7 (O-CH₂ ) |

| 33.9 | C-2 (CH₂ -C=O) |

| 30.1 | C-3 (Allylic CH₂ ) |

| 22.4 | C-6 (Allylic CH₃ ) |

| 14.2 | C-8 (CH₃ -CH₂) |

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1, δ 173.2): The ester carbonyl carbon appears significantly downfield, which is characteristic for this functional group, typically in the 160-180 ppm range.

-

Alkene Carbons (C-4, δ 143.5 and C-5, δ 110.1): The two sp² hybridized carbons of the double bond are clearly visible. The quaternary carbon (C-4) is further downfield than the terminal CH₂ carbon (C-5).

-

Ethyl Ester Carbons (C-7, δ 60.3 and C-8, δ 14.2): The O-CH₂ carbon (C-7) is found around 60 ppm, while the terminal methyl carbon (C-8) is upfield at 14.2 ppm, consistent with a typical ethyl ester moiety.

-

Aliphatic Carbons (C-2, C-3, C-6): The three sp³ hybridized carbons of the pentenoate chain appear in the upfield region, with their specific shifts determined by their proximity to electron-withdrawing groups and unsaturation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2850 | C-H stretch | Alkanes (sp³ C-H) |

| 1735 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1250-1000 | C-O stretch | Ester |

| ~890 | C=C-H bend | Terminal Alkene |

Interpretation based on data from PubChem and general IR correlation charts.[1]

Interpretation of the IR Spectrum

The IR spectrum confirms the presence of the key functional groups.

-

Ester Group (1735 cm⁻¹ and 1250-1000 cm⁻¹): The most prominent peak is the sharp, strong absorption at 1735 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of a saturated ester. The C-O stretching vibrations also appear in the fingerprint region.

-

Alkene Group (~1650 cm⁻¹ and ~890 cm⁻¹): The presence of the carbon-carbon double bond is confirmed by the C=C stretching vibration around 1650 cm⁻¹. The out-of-plane bending of the vinylic C-H bonds gives a characteristic absorption around 890 cm⁻¹.

-

Aliphatic C-H Bonds (~2980-2850 cm⁻¹): The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and pentenoate chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like esters.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Inject the sample into a GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV, a standard method that induces reproducible fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or other mass analyzer.

Mass Spectrum Data Summary

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 97 | [M - OC₂H₅]⁺ (Acylium ion) |

| 69 | [C₅H₉]⁺ (Allylic cleavage) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Data sourced from PubChem and interpreted based on common fragmentation patterns of esters.[1]

Interpretation of the Mass Spectrum

The fragmentation pattern provides corroborating evidence for the structure.

-

Molecular Ion ([M]⁺, m/z 142): The peak at m/z 142 corresponds to the intact molecule with one electron removed, confirming the molecular weight.[1]

-

Loss of Ethoxy Group ([M - OC₂H₅]⁺, m/z 97): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion. This is often a prominent peak.

-

Allylic Cleavage ([C₅H₉]⁺, m/z 69): Cleavage of the bond beta to the double bond is favorable, leading to the formation of a stable allylic cation. Loss of the •CH₂COOC₂H₅ radical (73 Da) from the molecular ion would result in a fragment at m/z 69.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon and hydrogen framework, IR spectroscopy confirms the presence of the critical ester and alkene functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a robust reference for the analytical characterization of this compound, underscoring the synergy of multiple spectroscopic techniques in modern chemical analysis.

References

Ethyl 4-methyl-4-pentenoate: A Technical Guide to Commercial Availability, Synthesis, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-methyl-4-pentenoate (CAS No. 4911-54-0), a valuable olefin ester for applications in chemical synthesis and pharmaceutical development. We will delve into its commercial availability, physicochemical properties, safe handling protocols, and its utility as a research chemical. Furthermore, this document outlines a standard laboratory-scale synthesis protocol and the analytical workflows required for quality assurance, providing researchers and drug development professionals with the critical information needed to effectively source and utilize this compound.

Compound Identification and Overview

This compound is an organic compound classified as a fatty acid ester.[1] Its structure, featuring both an ester functional group and a terminal alkene, makes it a versatile building block in organic synthesis.

-

IUPAC Name: ethyl 4-methylpent-4-enoate[2]

-

Molecular Weight: 142.20 g/mol [6][]

-

Chemical Structure:

-

Linear Formula: H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅

-

InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N[8]

Its utility is primarily as a research chemical and intermediate.[] For instance, it is known to undergo iron carbonyl-promoted isomerization reactions to form its α,β-unsaturated ester counterpart, a common transformation in the synthesis of complex molecules.[9]

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, typically for research and development purposes.[][10] Purity levels are generally around 95%, and it is sold in quantities ranging from grams to hundreds of grams.[4][8]

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 339393 | 95% | 1 g, 5 g |

| Fisher Scientific | 339393-1G | 95% | 1 g |

| ChemShuttle | XH1245 | 95% | 10 g, 25 g |

| Santa Cruz Biotechnology | sc-265149 | - | Contact for availability |

| BOC Sciences | - | - | Contact for availability |

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information. For larger quantities, custom synthesis services may be available through suppliers like BOC Sciences.[10]

The procurement process for a specialized reagent like this compound follows a standard workflow for laboratory chemicals. The process begins with identifying the required specifications and ensuring the compound meets the experimental needs.

Caption: Procurement workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in experimental design, particularly for reaction setup and purification.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Liquid | |

| Density | 0.891 g/mL at 25 °C | [8] |

| Boiling Point | 85 °C at 20 mmHg | [8] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [5][8] |

| Refractive Index | n20/D 1.425 | [8] |

| Solubility | Soluble in organic solvents; estimated water solubility of 368.6 mg/L at 25 °C. | [10] |

| Vapor Pressure | 0.6±0.3 mmHg at 25°C | [3] |

Safety, Handling, and Storage

This compound is classified as a flammable liquid and requires appropriate safety precautions.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is 2-8°C.[4]

-

The storage class code is 3 for flammable liquids.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Synthesis and Quality Control

While commercially available, an in-house synthesis may be required for specific research needs or larger quantities. A common and straightforward method for preparing esters like this is the Fischer esterification of the corresponding carboxylic acid.

Proposed Synthesis: Fischer Esterification

This protocol describes the synthesis of this compound from 4-methyl-4-pentenoic acid and ethanol, using sulfuric acid as a catalyst. This method is adapted from a similar procedure for ethyl 4-pentenoate.[13]

Caption: Fischer esterification of 4-methyl-4-pentenoic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methyl-4-pentenoic acid (1.0 eq) in excess absolute ethanol (acting as both solvent and reactant, ~5-10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid volume) dropwise while stirring in an ice bath.

-

Rationale: The reaction is an equilibrium. Using excess ethanol shifts the equilibrium towards the product side, maximizing yield. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Equip the reaction flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will be near the boiling point of ethanol (~78 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed. A typical reaction time is 4-16 hours.[13]

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[13]

-

Rationale: The water wash removes residual ethanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining acidic catalyst and unreacted carboxylic acid, which would otherwise co-purify with the ester product. The brine wash removes bulk water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[13] Collect the fraction boiling at approximately 85 °C / 20 mmHg.[8]

Quality Control Workflow

Post-synthesis or upon receiving a commercial batch, it is imperative to validate the identity and purity of the compound.

Caption: Analytical workflow for quality control verification.

-

¹H and ¹³C NMR Spectroscopy: This is the primary method for unambiguous structural confirmation. The proton NMR should show characteristic signals for the ethyl group (a quartet and a triplet), the allylic and alkyl protons, and the terminal vinyl protons. The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl carbon of the ester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the sample by separating it from any residual solvents or byproducts. The mass spectrometer provides the molecular weight of the compound (m/z 142.1) and a fragmentation pattern that can further confirm its identity.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The spectrum should exhibit a strong C=O stretch for the ester (around 1730-1750 cm⁻¹) and C=C stretching for the alkene group (around 1640-1680 cm⁻¹).

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical research and development. Its dual functionality as an ester and an alkene provides multiple avenues for chemical modification. By understanding its commercial sources, physicochemical properties, and safety requirements, and by employing robust synthesis and quality control protocols, researchers can confidently integrate this compound into their discovery and development pipelines.

References

-

Chemsrc. (n.d.). This compound | CAS#:4911-54-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methylpentanoate. PubChem Compound Summary for CID 117477. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 4911-54-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3416433. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound Price. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-pentenoate, 1968-40-7. Retrieved from [Link]

- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-4-pentenoate. PubChem Compound Summary for CID 62024. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 4-pentenoate (HMDB0031603). Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for Ethyl 4-pentenoate (HMDB0031603) [hmdb.ca]

- 2. This compound | C8H14O2 | CID 3416433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4911-54-0 | Chemsrc [chemsrc.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 8. This compound 95 4911-54-0 [sigmaaldrich.com]

- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 10. This compound, 4911-54-0 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Key Reactions of Ethyl 4-methyl-4-pentenoate for Researchers and Drug Development Professionals

Abstract

Ethyl 4-methyl-4-pentenoate, a structurally distinct olefinic ester, presents a versatile platform for a variety of chemical transformations. The presence of both an ester functionality and a trisubstituted alkene within its framework allows for a diverse range of reactions, making it a valuable building block in organic synthesis. This technical guide provides an in-depth exploration of the core reactions involving this compound, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals. We will delve into its synthesis, isomerization, and a host of addition and oxidation reactions, providing a comprehensive understanding of its chemical behavior and synthetic utility.

Introduction: The Synthetic Potential of this compound

This compound is an organic molecule featuring a terminal double bond with a methyl substituent and an ethyl ester functional group. This unique combination of reactive sites, separated by a flexible alkyl chain, opens up a wide array of synthetic possibilities. The alkene moiety is susceptible to a variety of addition and oxidation reactions, while the ester group can be manipulated through hydrolysis, transesterification, or reduction. The interplay between these two functional groups allows for the strategic construction of complex molecular architectures, making it a molecule of significant interest in the synthesis of fine chemicals, polymers, and potentially, pharmaceutical intermediates. This guide will serve as a detailed roadmap for harnessing the reactivity of this versatile building block.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves a two-step sequence: the synthesis of the corresponding carboxylic acid, 4-methyl-4-pentenoic acid, followed by its esterification.

Synthesis of 4-methyl-4-pentenoic Acid via Malonic Ester Synthesis

The malonic ester synthesis provides a reliable method for the preparation of the precursor acid. This classic C-C bond-forming strategy allows for the controlled alkylation of diethyl malonate.

-